(S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione (S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 2379695-44-8
VCID: VC4180995
InChI: InChI=1S/C17H13N3O2/c1-11(12-6-7-15-18-8-9-19(15)10-12)20-16(21)13-4-2-3-5-14(13)17(20)22/h2-11H,1H3/t11-/m0/s1
SMILES: CC(C1=CN2C=CN=C2C=C1)N3C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C17H13N3O2
Molecular Weight: 291.31

(S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione

CAS No.: 2379695-44-8

Cat. No.: VC4180995

Molecular Formula: C17H13N3O2

Molecular Weight: 291.31

* For research use only. Not for human or veterinary use.

(S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione - 2379695-44-8

Specification

CAS No. 2379695-44-8
Molecular Formula C17H13N3O2
Molecular Weight 291.31
IUPAC Name 2-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]isoindole-1,3-dione
Standard InChI InChI=1S/C17H13N3O2/c1-11(12-6-7-15-18-8-9-19(15)10-12)20-16(21)13-4-2-3-5-14(13)17(20)22/h2-11H,1H3/t11-/m0/s1
Standard InChI Key HBDQGBKSYOQMKB-NSHDSACASA-N
SMILES CC(C1=CN2C=CN=C2C=C1)N3C(=O)C4=CC=CC=C4C3=O

Introduction

(S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione is a complex organic compound belonging to the class of isoindoline derivatives. It features a distinctive structure that includes an imidazo[1,2-a]pyridine moiety, which contributes to its potential biological activity. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases .

Synthesis Methods

The synthesis of (S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. Common methods include the use of reagents such as amines, aldehydes, and various catalysts to facilitate reactions. Advanced techniques like microwave-assisted synthesis or flow chemistry could enhance yield and purity while minimizing waste.

Potential Biological Activities

Research indicates that compounds with similar structures have shown efficacy against cancer cell lines and other disease models, suggesting a potential for this compound in similar applications. The mechanism of action for (S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione is largely dependent on its biological targets, which may include interactions with specific enzymes or receptors in the body.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator